Remikiren is derived from research focused on developing potent inhibitors of the renin enzyme. It belongs to the class of second-generation renin inhibitors, characterized by enhanced pharmacokinetic properties compared to earlier compounds. These inhibitors are designed to bind specifically to the active site of renin, thereby blocking its activity in converting angiotensinogen to angiotensin I, a precursor to angiotensin II, which is a potent vasoconstrictor .
The synthesis of Remikiren involves complex organic chemistry techniques aimed at producing a compound that can effectively mimic the transition state of the reaction catalyzed by renin. While specific detailed methodologies for synthesizing Remikiren are not extensively documented in available literature, it generally follows principles used for synthesizing peptidomimetics:
Remikiren's molecular structure is characterized by its resemblance to the transition state of angiotensinogen cleavage, which allows it to effectively inhibit renin activity. It features several key structural components:
The binding interactions with renin involve multiple pockets within the enzyme's active site, facilitating tight binding and inhibition .
Remikiren primarily participates in reactions involving its interaction with renin:
These reactions highlight its role as an antihypertensive agent by modulating the RAS .
The mechanism of action for Remikiren involves several steps:
The efficacy of Remikiren may vary based on salt balance within the body, indicating its pharmacological effects are influenced by dietary sodium intake .
The physical and chemical properties of Remikiren include:
These properties are critical for understanding its behavior in biological systems and its potential therapeutic applications .
Remikiren has been investigated primarily for its potential as an antihypertensive agent. Its applications include:
Despite promising findings, further development has been limited due to issues with oral bioavailability and efficacy compared to existing therapies like aliskiren .
Remikiren emerged from systematic medicinal chemistry efforts in the early 1990s by Hoffmann-La Roche, culminating in its first detailed report in 1993 [6] [7]. Its development overcame significant challenges in designing orally active renin inhibitors, which had previously been hampered by poor bioavailability and pharmacokinetic limitations. As a peptidomimetic compound, remikiren mimics the transition state of angiotensinogen's renin cleavage site, enabling potent and selective inhibition [1] [8]. Pharmacologically classified as a direct renin inhibitor (DRI), it belongs to the broader category of agents acting on the renin-angiotensin system (ATC code: C09XA01) [4].
Table 1: Key Molecular and Pharmacological Characteristics of Remikiren
Property | Characteristic | Research Significance |
---|---|---|
Chemical classification | Transition-state analog | Mimics enzymatic transition state for specificity |
Molecular formula | C₃₃H₅₀N₄O₆S | Determines physicochemical properties |
Renin inhibition (IC₅₀) | 0.7 nM (human pure renin); 0.8 nM (human plasma) | High potency in target engagement |
Protein binding | 83% | Influences free fraction and tissue distribution |
Oral activity | Demonstrated in primates | Critical for therapeutic applicability |
The molecular structure incorporates unique features enabling dual-domain binding: a histidine-derived moiety engages renin's catalytic aspartate residues, while hydrophobic components (benzyl and cyclopropyl groups) interact with substrate-binding pockets [2] [8]. This design yields exceptional species specificity, inhibiting primate renin (human IC₅₀: 0.7 nM; marmoset: 1.0 nM) with markedly lower affinity for non-primate isoforms (rat IC₅₀: 80 nM) [7] [9]. Early animal studies demonstrated its blood pressure-lowering efficacy in sodium-depleted marmosets, with dose-dependent reductions (0.1-10 mg/kg) and sustained effects (>24 hours at 3 mg/kg) [7] [8].
The theoretical rationale for remikiren originates from the fundamental biochemistry of the RAS cascade. Renin catalyzes the initial and rate-limiting step: cleavage of angiotensinogen to angiotensin I [1] [10]. By specifically inhibiting this enzymatic reaction, remikiren prevents downstream angiotensin II and aldosterone generation, irrespective of alternative production pathways [5] [7]. This contrasts with ACE inhibitors, which leave approximately 40% of angiotensin II production unaffected via chymase and other serine proteases, and ARBs, which trigger compensatory rises in plasma renin activity (PRA) and angiotensin I/II concentrations [5].
Table 2: RAS Modulation Profiles by Pharmacologic Class
Parameter | Direct Renin Inhibitors (e.g., Remikiren) | ACE Inhibitors | ARBs |
---|---|---|---|
Plasma renin activity | ↓↓ | ↑↑ | ↑↑ |
Angiotensin I | ↓↓ | ↑↑ | ↑↑ |
Angiotensin II | ↓↓ | ↓↓ | ↑↑ (initially) |
Aldosterone | ↓↓ | ↓ | ↓ |
Alternative pathways | Blocked at source | Not inhibited | Not inhibited |
Hemodynamically, remikiren reduces systemic vascular resistance without compromising cardiac output in essential hypertension models [1] [9]. Renal studies revealed that remikiren induces renal vasodilation without affecting glomerular filtration rate, even during blood pressure reduction—an effect amplified in patients with highly activated RAS [2]. This renal hemodynamic profile suggests potential organ-protective properties beyond blood pressure control, particularly in sodium-sensitive hypertension where its efficacy correlates with sodium excretion [7].
Within the DRI class, remikiren occupies a transitional position between first-generation peptidomimetic inhibitors (e.g., enalkiren) and modern non-peptide agents like aliskiren. Its development demonstrated the feasibility of oral renin inhibition but exposed critical pharmacokinetic limitations. Comparative studies reveal remikiren's distinguishing attributes:
Potency and Specificity: Remikiren exhibits superior renin inhibition potency (human plasma IC₅₀: 0.8 nM) compared to early DRIs like enalkiren, and greater specificity for human renin versus related aspartic proteases (>10,000-fold selectivity) [1] [7]. This specificity minimizes off-target effects but does not overcome species-specific activity limitations in non-primate models [9].
Pharmacokinetic Profile: Despite oral absorption, remikiren displays suboptimal bioavailability and binding characteristics relative to later-generation DRIs. Protein binding reaches 83%, potentially limiting tissue penetration [2]. Its elimination half-life remains uncharacterized in humans, contrasting with aliskiren's 40-hour half-life enabling once-daily dosing [5] [7].
Table 3: Comparative Analysis of Direct Renin Inhibitors
Inhibitor | Generation | Renin Specificity (Human IC₅₀) | Key Advancement | Clinical Limitation |
---|---|---|---|---|
Enalkiren | First (peptide-like) | ~1.4 nM | IV efficacy proof-of-concept | No oral bioavailability |
Remikiren | Second (peptidomimetic) | 0.7-0.8 nM | Oral activity demonstration | Suboptimal bioavailability |
Zankiren | Second | ~1.1 nM | Improved binding affinity | Limited duration of action |
Aliskiren | Third (non-peptide) | ~0.6 nM | Favorable pharmacokinetics | Limited tissue penetration |
Despite its investigational status, remikiren established critical proof-of-concept for oral renin inhibition, informing subsequent DRI development. Its limitations, particularly regarding bioavailability and pharmacokinetic optimization, directed medicinal chemistry efforts toward non-peptide inhibitors like aliskiren, which retained the mechanistic advantages of renin inhibition while overcoming earlier pharmacokinetic barriers [5] [7]. Remikiren thus represents both a scientific milestone in RAS pharmacology and a stepping stone toward optimized therapeutic agents targeting the renin-angiotensin system.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7